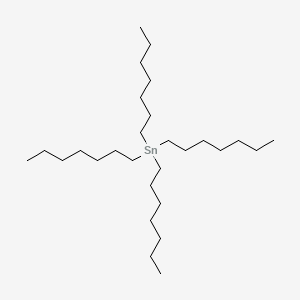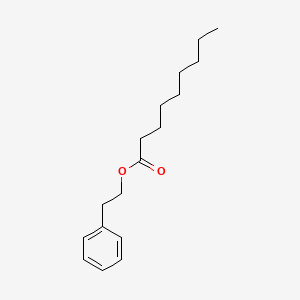
N,N-bis(2-hydroxyethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-hydroxyethyl)pentanamide is a chemical compound with the molecular formula C9H19NO3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a pentanamide backbone, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)pentanamide can be synthesized through a one-pot solvent-free synthesis method. This involves the reaction of triglycerides with diethanolamine in the presence of zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst . The reaction is typically carried out at 90°C, resulting in the complete conversion of natural triglycerides to fatty acid diethanolamide within 30 minutes. The catalyst is recyclable for up to six reaction cycles and shows complete conversion even at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the depolymerization of paraformaldehyde, followed by ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite in the presence of anhydrous Lewis acid catalysts .
化学反应分析
Types of Reactions
N,N-bis(2-hydroxyethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
科学研究应用
N,N-bis(2-hydroxyethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel polyurethanes and other polymers.
Biology: Investigated for its potential as a bio-polymer precursor.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
作用机制
The mechanism of action of N,N-bis(2-hydroxyethyl)pentanamide involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
相似化合物的比较
Similar Compounds
N,N-bis(2-hydroxyethyl)cinnamamide: A diol monomer with a pendant photo-responsive cinnamide group.
N,N-bis(2-hydroxyethyl)aminomethylphosphonate: A compound used as a flame retardant.
Uniqueness
N,N-bis(2-hydroxyethyl)pentanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
70942-03-9 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-9(13)10(5-7-11)6-8-12/h11-12H,2-8H2,1H3 |
InChI 键 |
RBYBLKRMFXJVST-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(CCO)CCO |
规范 SMILES |
CCCCC(=O)N(CCO)CCO |
Key on ui other cas no. |
70942-03-9 |
序列 |
G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)

